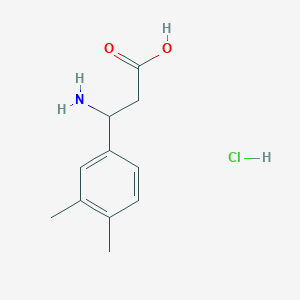![molecular formula C8H9N3O2 B13000659 2-Isopropyloxazolo[4,5-d]pyridazin-7-ol](/img/structure/B13000659.png)
2-Isopropyloxazolo[4,5-d]pyridazin-7-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Isopropyloxazolo[4,5-d]pyridazin-7-ol is a heterocyclic compound that belongs to the class of oxazolo-pyridazines This compound is characterized by its unique structure, which includes an oxazole ring fused to a pyridazine ring The presence of an isopropyl group at the 2-position and a hydroxyl group at the 7-position further defines its chemical identity
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropyloxazolo[4,5-d]pyridazin-7-ol typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of 2-isopropyl-4,5-diaminopyridazine with glyoxylic acid or its derivatives. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the oxazole ring .
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
2-Isopropyloxazolo[4,5-d]pyridazin-7-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone derivative.
Reduction: The oxazole ring can be reduced under specific conditions to yield a dihydro derivative.
Substitution: The isopropyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides or aryl halides in the presence of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of 2-isopropyloxazolo[4,5-d]pyridazin-7-one.
Reduction: Formation of 2-isopropyldihydrooxazolo[4,5-d]pyridazin-7-ol.
Substitution: Formation of various alkyl or aryl derivatives depending on the substituent introduced.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
作用机制
The mechanism of action of 2-Isopropyloxazolo[4,5-d]pyridazin-7-ol is not fully elucidated, but it is believed to interact with specific molecular targets and pathways. The hydroxyl group at the 7-position may play a crucial role in its biological activity by forming hydrogen bonds with target proteins. Additionally, the oxazole and pyridazine rings may facilitate interactions with enzyme active sites, leading to inhibition or modulation of enzymatic activity .
相似化合物的比较
Similar Compounds
Pyridazine: A six-membered ring containing two adjacent nitrogen atoms, known for its diverse pharmacological activities.
Pyridazinone: A derivative of pyridazine with a carbonyl group at the 3-position, exhibiting various biological activities.
Oxazole: A five-membered ring containing one oxygen and one nitrogen atom, used as a core structure in many bioactive compounds.
Uniqueness
2-Isopropyloxazolo[4,5-d]pyridazin-7-ol stands out due to its unique fusion of oxazole and pyridazine rings, along with the presence of an isopropyl group and a hydroxyl group. This combination of structural features imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for further research and development .
属性
分子式 |
C8H9N3O2 |
|---|---|
分子量 |
179.18 g/mol |
IUPAC 名称 |
2-propan-2-yl-6H-[1,3]oxazolo[4,5-d]pyridazin-7-one |
InChI |
InChI=1S/C8H9N3O2/c1-4(2)8-10-5-3-9-11-7(12)6(5)13-8/h3-4H,1-2H3,(H,11,12) |
InChI 键 |
JMIHDNUREJFXMB-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=NC2=C(O1)C(=O)NN=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


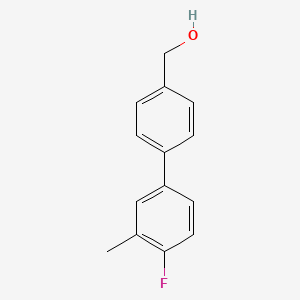
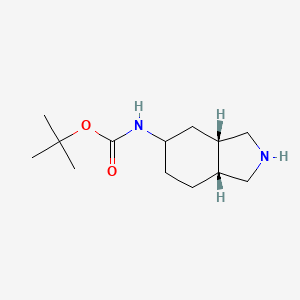

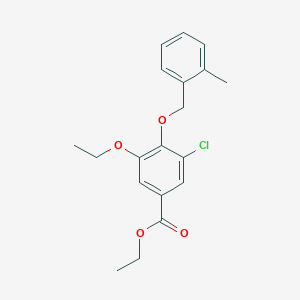
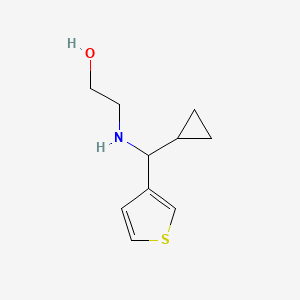
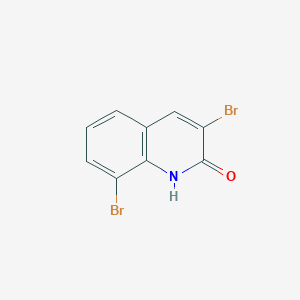
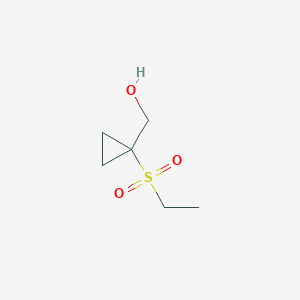
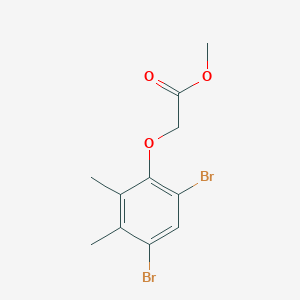


![N-{3-tert-butylbicyclo[1.1.1]pentan-1-yl}-N-methylacetamide](/img/structure/B13000664.png)
![(6,11-Dihydro-5H-dibenzo[b,e]azepin-6-yl)methanamine hydrochloride](/img/structure/B13000665.png)
